

molecular structure and chemical properties of 5-azacytidine

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of 5-Azacytidine

Introduction

5-Azacytidine (also known as Azacitidine) is a pyrimidine nucleoside analogue of cytidine that has garnered significant attention in both clinical and research settings.[1] First synthesized nearly four decades ago, it was initially identified for its cytotoxic effects against cancer cells and its efficacy as a chemotherapeutic agent for acute myelogenous leukemia.[2] Its subsequent discovery as a potent inhibitor of DNA methylation marked a pivotal moment in the field of epigenetics.[2][3] Today, **5-azacytidine** is a cornerstone therapy for myelodysplastic syndromes (MDS), a group of clonal hematopoietic disorders, and continues to be investigated for broader applications in oncology.[4][5]

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted mechanism of action of **5-azacytidine**. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its core biological pathways.

Molecular Structure and Chemical Properties

5-Azacytidine is structurally defined as an N-glycosyl-1,3,5-triazine, where a 4-amino-1,3,5-triazin-2(1H)-one moiety is linked to a β -D-ribofuranosyl sugar.[1] This modification, specifically

the substitution of carbon with nitrogen at the 5th position of the cytosine ring, is central to its biological activity.

Data Presentation: Physicochemical and Stability Properties

The quantitative physicochemical and stability data for 5-**azacytidine** are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of 5-**Azacytidine**

Property	Value	References
Molecular Formula	C₈H₁₂N₄O₅	[1] [6]
Molecular Weight	244.20 g/mol	[1] [6]
IUPAC Name	4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one	[1]
Appearance	White to off-white crystalline powder	[1] [6] [7]
Melting Point	226-232 °C (decomposes)	[6]
Solubility (Water)	5-10 mg/mL at 21-22 °C; up to 50 mM	[6] [8]
Solubility (DMSO)	Up to 25 mg/mL; up to 100 mM	[6]
LogP	-2.191 (estimated)	[6]

| pKa | 13.46 ± 0.70 (predicted) |[\[6\]](#) |

Table 2: Stability of 5-**Azacytidine**

Condition	Stability Profile	References
Solid State	Stable for at least 30 days at 25°C and 60°C. Intact vials are stable for at least 4 years under refrigeration.	[1]
Aqueous Solution	Highly unstable; undergoes rapid hydrolysis. Reconstituted solutions should be used within 30 minutes at room temperature. Maximum stability is observed at pH 6.5-7.0. A 1% solution at 5-6°C shows 9% decomposition in 24 hours.	[1][8][9]

| Frozen Solution | Solutions in DMSO or distilled water can be stored at -20°C for up to one month. In lactated Ringer's solution, it is stable for up to one month when frozen at -20°C. |[1][6] |

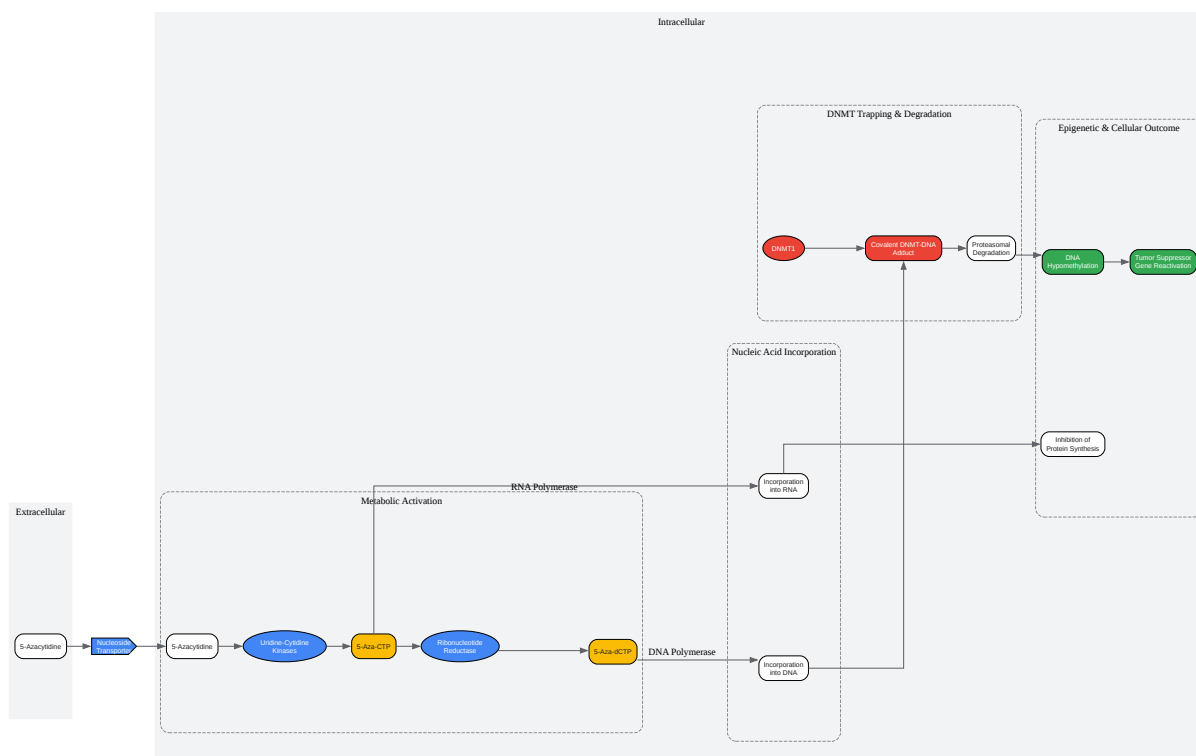
Mechanism of Action

5-**Azacytidine** functions as a prodrug with a complex and dual mechanism of action, impacting both DNA and RNA metabolism.[4][10] Its primary therapeutic effect is attributed to the inhibition of DNA methyltransferases (DNMTs), while its effects on RNA contribute to its cytotoxic properties.

Primary Mechanism: DNA Methyltransferase (DNMT) Inhibition

As a cytidine analogue, 5-**azacytidine** is actively transported into the cell and subsequently phosphorylated to its active triphosphate form.[11] While the majority (80-90%) of the drug is incorporated into RNA, a smaller fraction is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[4][12]

Once integrated into the DNA strand in place of cytosine, it acts as a suicide inhibitor for DNMTs.[3][4] The enzyme attempts to methylate the analogue, but the nitrogen atom at position 5 prevents the reaction from completing. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine residue in the DNA.[3][4] The trapped enzyme is then targeted for proteasomal degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[3][4] This hypomethylation can lead to the reactivation of previously silenced tumor suppressor genes.[3][4][10]



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Mechanism of DNMT Inhibition by 5-Azacytidine.

Secondary Mechanism: Effects on RNA

As a ribonucleoside, **5-azacytidine** is predominantly incorporated into all species of RNA.[4] This integration disrupts RNA metabolism, interfering with synthesis, processing, and stability,

ultimately leading to the inhibition of protein synthesis.[4][6] Furthermore, studies have shown that 5-**azacytidine**, but not its deoxy-analogue decitabine, can inhibit the RNA methyltransferase DNMT2.[13] This leads to the specific hypomethylation of tRNA substrates, such as tRNA(Asp), which may contribute to its overall cytotoxic and metabolic effects.[13]

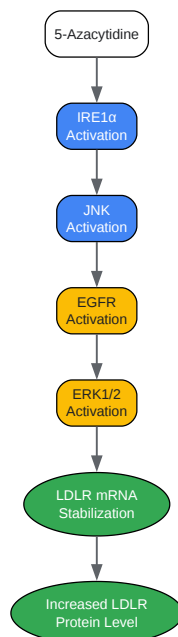
Other Cellular Effects

Recent studies have revealed additional mechanisms that contribute to the therapeutic effect of 5-**azacytidine**. Treatment can induce the expression of endogenous retroviruses (ERVs) from previously silenced heterochromatin.[14] The resulting double-stranded RNA can trigger a viral mimicry response, activating innate immune signaling pathways that may contribute to anti-tumor activity.[14] The drug is also known to induce apoptosis, although the precise pathways are complex and likely context-dependent.[4][10]

Key Signaling Pathways Modulated by 5-Azacytidine

Beyond its direct epigenetic effects, 5-**azacytidine** modulates intracellular signaling pathways. A notable example is its ability to stabilize the mRNA of the low-density lipoprotein receptor (LDLR).

This occurs through a novel pathway where 5-**azacytidine** causes sustained activation of the inositol-requiring enzyme 1 α (IRE1 α) and c-Jun N-terminal kinase (JNK).[15] This, in turn, leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, which ultimately stabilizes the LDLR mRNA, increasing its protein levels.[15] Resistance to 5-**azacytidine** has been associated with the deregulation of several other pathways, including the PI3K/AKT and TNF signaling cascades.[16]



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5-Azacytidine-Induced LDLR mRNA Stabilization Pathway.[15]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments involving 5-**azacytidine**, from its quantification in biological matrices to its application in preclinical and clinical settings.

Protocol 4.1: Quantification of 5-Azacytidine in Human Plasma via LC-MS/MS

This protocol is based on established, sensitive methods for pharmacokinetic studies.[17][18][19]

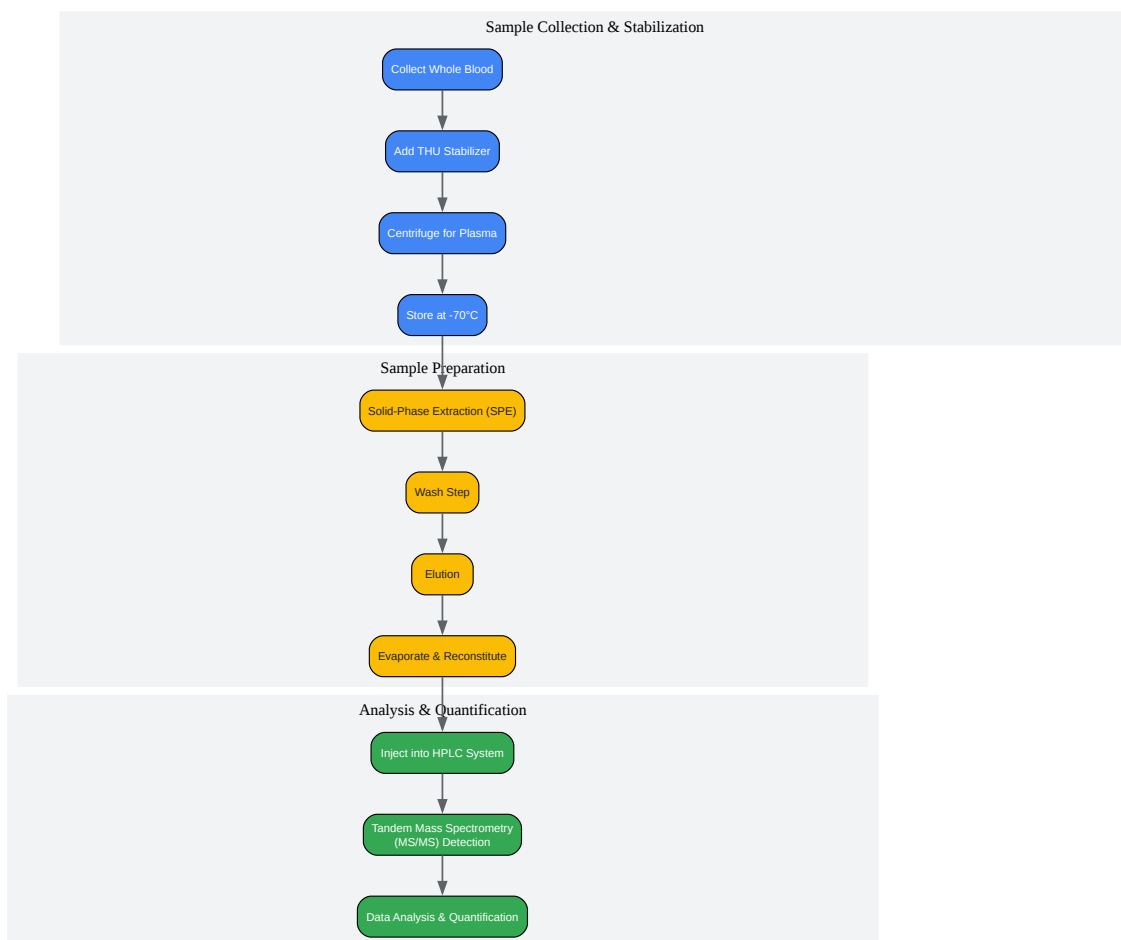
Objective: To accurately quantify the concentration of 5-**azacytidine** in human plasma.

Methodology:

- **Sample Collection and Stabilization:** Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately add tetrahydrouridine (THU), a cytidine deaminase

inhibitor, to a final concentration of 25 µg/mL to prevent enzymatic degradation of 5-**azacytidine**.^[17] Centrifuge at 4°C to separate plasma. Samples can be stored at -70°C for at least 323 days.^[17]

- Sample Preparation (Solid-Phase Extraction):
 - Use an ion exchange solid-phase extraction (SPE) plate (e.g., Oasis MCX).^[17]
 - Condition the plate with methanol followed by water.
 - Load the plasma sample (typically 100 µL) containing an internal standard.
 - Wash the plate to remove interfering substances.
 - Elute 5-**azacytidine** with an appropriate solvent mixture.
 - Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a C18 analytical column (e.g., YMC J'sphere M80).^[17] Employ an isocratic mobile phase, such as methanol:water:formic acid (15:85:0.1, v/v/v).^[17]
 - Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 5-**azacytidine** and its internal standard.
- Quantification: Construct a calibration curve using standards of known concentrations. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against concentration, using a weighted (e.g., $1/x^2$) linear regression.^[17]



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Workflow for 5-**Azacytidine** Quantification in Plasma.

Protocol 4.2: In Vitro Assessment of 5-Azacytidine's Effect on Cancer Cells

This protocol provides a general framework for treating cultured cells to study effects on viability, gene expression, and methylation.[20][21]

Objective: To determine the biological effects of 5-**azacytidine** on a specific cell line.

Methodology:

- **Cell Culture:** Culture the desired cell line (e.g., TF-1 erythroleukemia cells) under standard conditions.[20] Seed cells in appropriate plates or flasks at a density that prevents confluence during the treatment period.
- **Drug Preparation:** Prepare a fresh stock solution of 5-**azacytidine** in sterile water or an appropriate buffer immediately before use due to its instability in aqueous solutions.[21]
- **Treatment Regimen:** Twenty-four hours after seeding, treat the cells with the desired concentration of 5-**azacytidine** (e.g., 0.5 - 10 μ M). A common regimen involves repeated administration every 24 hours for 3 to 5 consecutive days to mimic clinical exposure and ensure incorporation into DNA during multiple S-phases.[21]
- **Endpoint Analysis:**
 - **Cell Viability/Proliferation:** Assess using assays such as MTT, WST-1, or by direct cell counting at various time points.
 - **Gene Expression:** Harvest cells at desired time points (e.g., before treatment, during, and after a recovery period) for RNA extraction. Analyze gene expression changes using RNA-sequencing or qRT-PCR.[20]
 - **DNA Methylation:** Harvest cells for genomic DNA extraction. Analyze global or gene-specific methylation using methods like bisulfite sequencing.[20]

Protocol 4.3: Clinical Administration in Myelodysplastic Syndromes (MDS)

This protocol summarizes a standard therapeutic regimen for MDS patients.[5][22][23]

Objective: To administer 5-**azacytidine** safely and effectively for the treatment of MDS.

Methodology:

- **Patient Eligibility:** Patients are typically diagnosed with intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS).[5]
- **Dosage and Administration:**

- The standard starting dose is 75 mg/m² per day.[22][23]
- The drug is administered either subcutaneously (SC) or intravenously (IV).
- Treatment is given for 5 or 7 consecutive days, followed by a 21 or 23-day rest period, constituting a 28-day cycle.[22][23]
- **Treatment Duration:** Patients typically receive a minimum of 4-6 cycles to assess for a clinical response (e.g., hematologic improvement, transfusion independence, or remission). [22] Treatment may continue as long as the patient shows clinical benefit and does not experience unacceptable toxicity.
- **Monitoring and Dose Adjustments:** Complete blood counts are monitored closely. Dose adjustments may be necessary based on hematologic toxicity (neutropenia, thrombocytopenia) observed in the preceding cycle.

Conclusion

5-Azacytidine is a powerful therapeutic agent whose clinical efficacy is rooted in its complex molecular and chemical properties. Its ability to act as a suicide substrate for DNA methyltransferases establishes it as a pioneering drug in epigenetic cancer therapy. However, its full mechanism of action extends beyond DNA hypomethylation to include significant perturbations of RNA metabolism and the activation of specific cellular signaling and immune pathways. A thorough understanding of its instability, metabolic activation, and multifaceted biological effects, as detailed in this guide, is critical for optimizing its clinical use and for the continued development of next-generation epigenetic modulators.

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